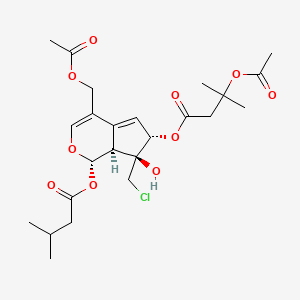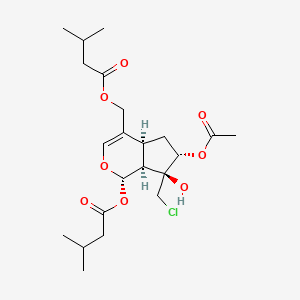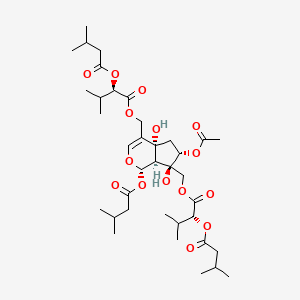
methyl1-(5-fluoropentyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-pentyl)-trimethyl-ammonium is a quaternary ammonium compound with the molecular formula C8H19Br2N. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to interact with biological membranes and proteins, making it valuable in biochemical and pharmacological studies .
Wissenschaftliche Forschungsanwendungen
(5-Bromo-pentyl)-trimethyl-ammonium is widely used in scientific research due to its ability to interact with biological systems. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving membrane proteins and ion channels.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and other specialty chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-pentyl)-trimethyl-ammonium typically involves the reaction of 1-bromopentane with trimethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
1-Bromopentane+Trimethylamine→(5-Bromo-pentyl)-trimethyl-ammonium
Industrial Production Methods: In industrial settings, the production of (5-Bromo-pentyl)-trimethyl-ammonium is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize waste .
Analyse Chemischer Reaktionen
Reaktionstypen: (5-Brompentyl)-trimethylammonium unterliegt verschiedenen chemischen Reaktionen, darunter:
Nucleophile Substitution: Das Bromatom kann durch andere Nucleophile, wie Hydroxid-Ionen oder Amine, ersetzt werden.
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Bromide zu bilden.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder primäre Amine werden unter milden Bedingungen eingesetzt.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet.
Hauptprodukte:
Nucleophile Substitution: Zu den Produkten gehören (5-Hydroxypentyl)-trimethylammonium und verschiedene Aminderivate.
Oxidation: Zu den Produkten gehören Brom und entsprechende Oxide.
4. Wissenschaftliche Forschungsanwendungen
(5-Brompentyl)-trimethylammonium wird in der wissenschaftlichen Forschung häufig verwendet, da es mit biologischen Systemen interagieren kann. Einige seiner Anwendungen umfassen:
Chemie: Als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Wird in Studien mit Membranproteinen und Ionenkanälen eingesetzt.
Medizin: Untersucht hinsichtlich seiner potenziellen Verwendung in Arzneimitteltransportsystemen und als antimikrobielles Mittel.
Industrie: Wird bei der Produktion von Tensiden und anderen Spezialchemikalien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von (5-Brompentyl)-trimethylammonium beinhaltet seine Interaktion mit biologischen Membranen und Proteinen. Die Verbindung kann sich in Lipiddoppelschichten einlagern und so die Membranfluidität und -permeabilität verändern. Es bindet auch an spezifische Proteinziele und beeinflusst so deren Funktion und Aktivität. Diese Interaktionen werden durch elektrostatische und hydrophobe Kräfte vermittelt .
Ähnliche Verbindungen:
- (6-Bromhexyl)-trimethylammoniumbromid
- (5-Hydroxypentyl)-trimethylammonium
- (5-Brompentyl)-trimethylammoniumchlorid
Einzigartigkeit: (5-Brompentyl)-trimethylammonium ist aufgrund seiner spezifischen Kettenlänge und Bromsubstitution einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen zeigt es eine höhere Reaktivität bei nucleophilen Substitutionsreaktionen und eine höhere Wirksamkeit bei der Störung biologischer Membranen .
Wirkmechanismus
The mechanism of action of (5-Bromo-pentyl)-trimethyl-ammonium involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It also binds to specific protein targets, affecting their function and activity. These interactions are mediated through electrostatic and hydrophobic forces .
Vergleich Mit ähnlichen Verbindungen
- (6-Bromohexyl)-trimethylammonium bromide
- (5-Hydroxy-pentyl)-trimethyl-ammonium
- (5-Bromo-pentyl)-trimethyl-ammonium chloride
Uniqueness: (5-Bromo-pentyl)-trimethyl-ammonium is unique due to its specific chain length and bromine substitution, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater efficacy in disrupting biological membranes .
Eigenschaften
Molekularformel |
C15H18FNO2 |
|---|---|
Molekulargewicht |
263.3 |
IUPAC-Name |
methyl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C15H18FNO2/c1-19-15(18)13-11-17(10-6-2-5-9-16)14-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI-Schlüssel |
ZTIFWEBSTLDAMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Synonyme |
methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








